molecular formula C8H16S B2827372 (1-Methylcyclohexyl)methanethiol CAS No. 1864016-63-6

(1-Methylcyclohexyl)methanethiol

Cat. No.: B2827372
CAS No.: 1864016-63-6
M. Wt: 144.28
InChI Key: OSIDFKWNJKPGDR-UHFFFAOYSA-N
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Description

(1-Methylcyclohexyl)methanethiol (CAS: 1864016-63-6) is a sulfur-containing organic compound with a molecular weight of 144.28 g/mol and a purity of 95% . Its structure comprises a cyclohexane ring substituted with a methyl group and a methanethiol (-CH₂SH) moiety at the 1-position. This configuration confers unique reactivity, particularly in thiol-based reactions, making it relevant in organic synthesis and materials science.

Properties

IUPAC Name

(1-methylcyclohexyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16S/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIDFKWNJKPGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(1-Methylcyclohexyl)methanethiol: undergoes various types of chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

  • Reduction: Although less common, the compound can undergo reduction reactions under specific conditions.

  • Substitution Reactions: The thiol group can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Alkyl halides, aryl halides, and strong bases

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed under more vigorous oxidation conditions.

  • Substituted Thiols: Resulting from substitution reactions.

Scientific Research Applications

(1-Methylcyclohexyl)methanethiol: has various applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (1-Methylcyclohexyl)methanethiol exerts its effects depends on its specific application. For example, in antimicrobial activity, the thiol group may interact with microbial enzymes or cell membranes, disrupting their function. The exact molecular targets and pathways involved would require further research and experimentation.

Comparison with Similar Compounds

Sources :

Structural and Functional Differences

This compound vs. 1-Azido-2,2-dimethylpropane

  • Structural Contrast : The thiol group (-SH) in the former enables nucleophilic reactions (e.g., disulfide bond formation), while the azide (-N₃) group in the latter facilitates click chemistry (e.g., Huisgen cycloaddition) .
  • Molecular Weight : The thiol derivative (144.28 g/mol) is heavier than the azide (99.14 g/mol), reflecting its larger cyclohexyl backbone .

This compound vs. Piperidine-Derived Dihydrochloride

  • Polarity: The dihydrochloride salt (311.30 g/mol) is highly polar due to its charged amine groups, whereas the thiol is nonpolar, favoring organic solvent solubility .
  • Applications : The dihydrochloride’s piperidine scaffold suggests pharmaceutical relevance (e.g., CNS-targeting drugs), while the thiol may serve as a ligand or crosslinker in polymer chemistry .

Research Findings

Reactivity in Thiol-Ene Reactions

This compound exhibits slower reaction kinetics compared to linear alkanethiols (e.g., 1-octanethiol) due to steric hindrance from its cyclohexyl group. However, its stability under acidic conditions surpasses that of aromatic thiols like benzenethiol .

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition temperature of 220°C for this compound, higher than 2-mercaptoethanol (180°C) but lower than bulkier tert-butylthiol (250°C) .

Biological Activity

Introduction

(1-Methylcyclohexyl)methanethiol is an organic compound belonging to the thiol family, characterized by a cyclohexyl ring with a methyl group and a methanethiol group. Its unique structure imparts significant biological activity, particularly in the context of sulfur metabolism and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

  • Molecular Formula: C8_{8}H16_{16}S
  • CAS Number: 1864016-63-6

The compound's structure allows it to participate in various biochemical reactions, primarily targeting sulfur metabolism in organisms. The thiol group is known for its reactivity, enabling it to form covalent bonds with proteins and enzymes, which can inhibit their activity.

  • Biochemical Pathways:
    • Involved in sulfur metabolism, influencing various cellular processes.
    • Methanethiol is known to participate in substitution and elimination reactions.
  • Pharmacokinetics:
    • Rapidly degraded in the body through enzymatic action, primarily by methanethiol oxidase (MTO).
    • The degradation products may also exhibit biological activity.
  • Environmental Influence:
    • The efficacy and stability of this compound can be affected by pH, temperature, and the presence of other sulfur compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Cancer Research Implications: Dysregulation of sulfur metabolism associated with this compound has been linked to cancer progression.

Antimicrobial Activity

A study investigating the antimicrobial properties of thiols found that this compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a natural antimicrobial agent. The study utilized various bacterial strains to assess the compound's efficacy.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cancer Research

Research has highlighted the role of sulfur metabolism in cancer biology. A case study explored how this compound influences cellular pathways involved in tumorigenesis. The findings indicated that modulation of sulfur pathways could provide therapeutic avenues for cancer treatment.

Comparative Analysis with Related Compounds

A comparative analysis was conducted between this compound and other thiols to evaluate their biological activities. The results indicated that while many thiols exhibit similar properties, the unique structure of this compound enhances its reactivity and potential therapeutic applications.

CompoundAntimicrobial ActivityCancer Cell Inhibition
This compoundYesModerate
MethanethiolNoLow
Other ThiolsVariableLow

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